Ethyl 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring The ethyl ester and methoxy groups add to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone. The trifluoromethyl phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst . The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of Ethyl 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can interact with active sites of enzymes, leading to modulation of their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methoxy-1-phenyl-1H-pyrazole-4-carboxylate: Lacks the trifluoromethyl group, which may result in different biological activity and chemical reactivity.
Methyl 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.
3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid: The carboxylic acid form, which can participate in different types of chemical reactions compared to the ester form.
Uniqueness
This compound is unique due to the combination of its trifluoromethyl group and pyrazole ring, which confer specific electronic properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-methoxy-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c1-3-22-13(20)11-8-19(18-12(11)21-2)10-6-4-9(5-7-10)14(15,16)17/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLIIJWZLYWQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1OC)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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